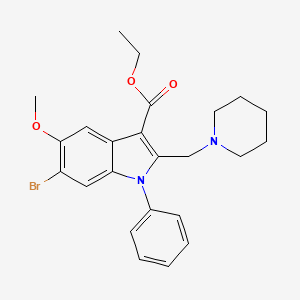![molecular formula C28H20Br2N4O6 B11544774 N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-3,3'-dimethoxybiphenyl-4,4'-diamine](/img/structure/B11544774.png)
N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-3,3'-dimethoxybiphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by its bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves multi-step organic reactions. The process may start with the bromination of a suitable aromatic precursor, followed by nitration to introduce the nitro group. Subsequent steps may involve condensation reactions to form the imine linkage and further functionalization to achieve the final structure. Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This may involve continuous flow synthesis, use of robust catalysts, and efficient purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
Medicine
In medicinal chemistry, this compound may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry
Industrial applications may include the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE
- **(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE
- **(E)-1-(4-FLUORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-FLUORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE
Properties
Molecular Formula |
C28H20Br2N4O6 |
|---|---|
Molecular Weight |
668.3 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-[4-[4-[(4-bromo-3-nitrophenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]methanimine |
InChI |
InChI=1S/C28H20Br2N4O6/c1-39-27-13-19(5-9-23(27)31-15-17-3-7-21(29)25(11-17)33(35)36)20-6-10-24(28(14-20)40-2)32-16-18-4-8-22(30)26(12-18)34(37)38/h3-16H,1-2H3 |
InChI Key |
IOSFAXUUCOVWEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])OC)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544700.png)
![1-{(E)-[(2-ethylphenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11544708.png)
![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11544712.png)

![2-[(3-Methylphenyl)amino]-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]acetohydrazide](/img/structure/B11544717.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544721.png)
![3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11544726.png)

![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544753.png)
![2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11544766.png)
![3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11544769.png)
![(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-cyclohexylbutanamide](/img/structure/B11544771.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} diprop-2-en-1-ylcarbamothioate](/img/structure/B11544778.png)
![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11544789.png)
